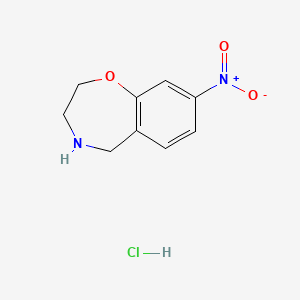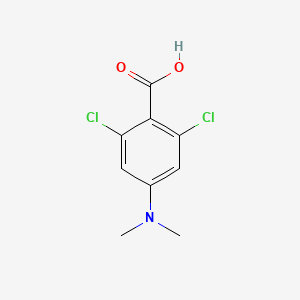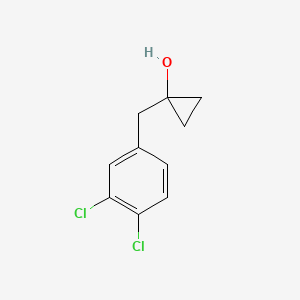![molecular formula C7H6N4O2 B13503872 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a carboxylic acid group attached at the 5-position of the pyridine ring. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and other scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the diazotization of 2,3-diaminopyridines or their N-substituted analogs . This process is usually performed under acidic conditions, followed by the addition of a suitable nucleophile to form the desired triazolopyridine derivative.
Another approach involves the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile under reflux in acetic acid in the presence of pyrrolidine . This method results in the annulation of the pyridine ring with the formation of new derivatives of triazolopyridine.
Industrial Production Methods
Industrial production methods for this compound are typically based on the aforementioned synthetic routes. The processes are optimized for large-scale production, focusing on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.
化学反応の分析
Types of Reactions
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can result in various substituted triazolopyridine derivatives.
科学的研究の応用
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing selective inhibitors of enzymes such as phosphodiesterase, lipases, and hydrolases
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes. It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the synthesis of pesticides and other industrial chemicals. Its derivatives are important in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways.
類似化合物との比較
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific structural features and chemical properties. Similar compounds include:
1,2,3-Triazolo[4,5-b]pyridine: Lacks the carboxylic acid group, resulting in different chemical reactivity and biological activity.
1,2,4-Triazolo[3,4-b]pyridine: Has a different arrangement of nitrogen atoms in the triazole ring, leading to distinct chemical and biological properties.
1,2,3-Triazolo[5,1-b]pyridine: Another isomer with different structural and functional characteristics.
These similar compounds highlight the importance of structural variations in determining the unique properties and applications of this compound.
特性
分子式 |
C7H6N4O2 |
|---|---|
分子量 |
178.15 g/mol |
IUPAC名 |
3-methyltriazolo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-4(9-10-11)2-3-5(8-6)7(12)13/h2-3H,1H3,(H,12,13) |
InChIキー |
MHSLZJOFEOGRFS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=N2)C(=O)O)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



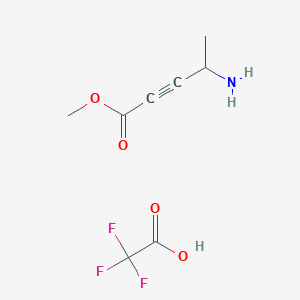

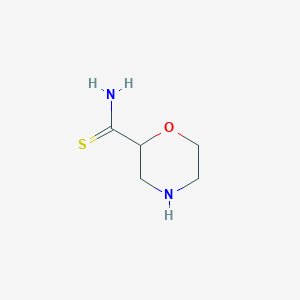
![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
amine hydrochloride](/img/structure/B13503830.png)
![({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride](/img/structure/B13503837.png)
![1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)


